molecular formula C22H31N3O2 B2403094 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2034541-79-0

1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2403094
CAS No.: 2034541-79-0
M. Wt: 369.509
InChI Key: HQJCDNMNLUZVLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically begins with adamantane as the starting material, followed by functionalization to introduce the urea moiety through a series of well-defined steps:

  • Activation of the adamantane ring to introduce an amine group.

  • Formation of the pyridinylmethyl intermediate via nucleophilic substitution or other appropriate synthetic methods.

  • Coupling with the tetrahydropyran derivative.

  • Final urea formation through a condensation reaction between the amine and a suitable isocyanate derivative.

Industrial Production Methods: : Industrial scale production would necessitate optimization of the above steps to enhance yield and purity:

  • Use of robust catalysts and controlled reaction environments.

  • Employment of continuous flow reactors for improved scalability.

  • Rigorous purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo several types of chemical reactions:

  • Oxidation: : Oxidative conditions can modify the pyridine ring or the tetrahydropyran group, potentially forming ketones or aldehydes.

  • Reduction: : The pyridine ring can be selectively reduced to form piperidine derivatives under hydrogenation conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).

  • Reduction: : Hydrogen (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenating agents, organometallic reagents.

Major Products Formed

  • From oxidation: ketones, aldehydes.

  • From reduction: piperidine derivatives.

  • From substitution: various functionalized derivatives based on the reagents used.

Scientific Research Applications

This compound has found several applications across different fields:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules due to its stable and rigid structure.

  • Medicine: : Investigated for its therapeutic potential, particularly in the design of novel pharmaceuticals targeting specific molecular pathways.

  • Industry: : Its unique structure could be exploited in the development of new materials or catalysts.

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets, often involving:

  • Molecular Targets: : Receptors, enzymes, and proteins where the adamantane structure provides stability and the pyridine and tetrahydropyran groups enhance binding affinity.

  • Pathways Involved: : Potential involvement in signal transduction pathways, enzymatic inhibition, or modulation of receptor activity.

Comparison with Similar Compounds

Comparison: : Compared to other adamantane derivatives, 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea stands out due to the incorporation of a pyridine ring and a tetrahydropyran group, which provide unique chemical properties and potential biological activities.

List of Similar Compounds

  • 1-Adamantyl-urea.

  • 1-(Adamantan-1-yl)-3-(pyridin-3-yl)urea.

  • 1-(Adamantan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea.

This detailed overview should offer a comprehensive understanding of this compound, from its synthesis to its applications and beyond. Any specific angles you want to dive deeper into?

Properties

IUPAC Name

1-(1-adamantyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-21(25-22-11-15-8-16(12-22)10-17(9-15)13-22)24-20(18-3-6-27-7-4-18)19-2-1-5-23-14-19/h1-2,5,14-18,20H,3-4,6-13H2,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJCDNMNLUZVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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